molecular formula C9H11NO4 B2967190 5-(Oxan-4-yl)-1,2-oxazole-3-carboxylic acid CAS No. 1782291-86-4

5-(Oxan-4-yl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B2967190
CAS No.: 1782291-86-4
M. Wt: 197.19
InChI Key: TZGYCQCUICESQH-UHFFFAOYSA-N
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Description

5-(Oxan-4-yl)-1,2-oxazole-3-carboxylic acid is a chemical compound with the molecular weight of 197.19 . Its IUPAC name is 5-(tetrahydro-2H-pyran-4-yl)isoxazole-4-carboxylic acid . The compound is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO4/c11-9(12)7-5-10-14-8(7)6-1-3-13-4-2-6/h5-6H,1-4H2,(H,11,12) . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 197.19 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

5-(Oxan-4-yl)-1,2-oxazole-3-carboxylic acid plays a critical role in the synthesis of biologically active compounds. For instance, its derivatives have been utilized in the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which serve as key scaffolds for developing peptidomimetics and biologically active compounds. This synthesis protocol is notable for its ability to overcome the challenges posed by the Dimroth rearrangement, facilitating the creation of triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).

Macrolide Synthesis

The photooxygenation of oxazoles, including this compound derivatives, has been explored as a method to generate activated carboxylates. This approach is particularly useful for synthesizing macrolides such as recifeiolide and curvularin, showcasing the versatility of oxazoles in synthetic organic chemistry (Wasserman et al., 1981).

Functionalized 4-Aminooxazoles Synthesis

An innovative synthesis method has been developed for producing highly functionalized 4-aminooxazoles through a gold-catalyzed intermolecular formal [3+2]-dipolar cycloaddition. This technique leverages the structural and functional versatility of oxazoles, enabling the synthesis of chiral oxazoles with biologically relevant substitution patterns. The process exemplifies the potential of oxazoles in creating diverse and complex molecular architectures (Gillie et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Properties

IUPAC Name

5-(oxan-4-yl)-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-9(12)7-5-8(14-10-7)6-1-3-13-4-2-6/h5-6H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGYCQCUICESQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782291-86-4
Record name 5-(oxan-4-yl)-1,2-oxazole-3-carboxylic acid
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